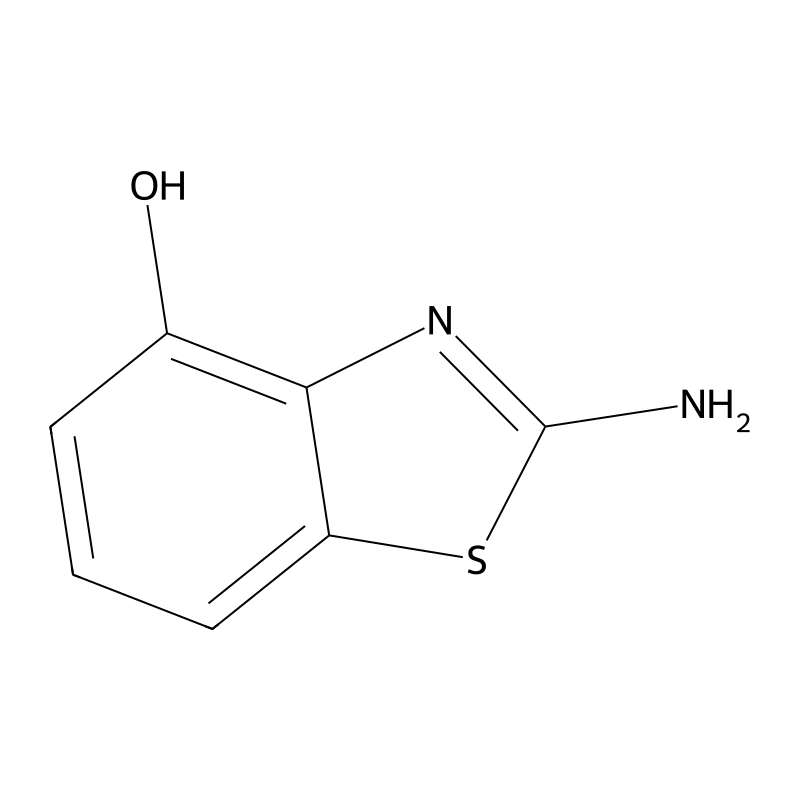

2-Amino-4-hydroxybenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Transformations of Benzothiazole Derivatives

Field: Organic Chemistry

Application Summary: 2-Amino substituted benzothiazoles are biologically active and industrially demanded compounds.

Design of Spiroheterocycles

Application Summary: A strategy for the design of spiroheterocycles annulated with biologically active fragments was developed.

Pharmacological Activities

Heterocyclic Compounds

Application Summary: In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance.

Synthesis of 2-Amino-4-hydroxybutanoic Acid

Field: Biochemistry

Application Summary: Aldolases and transaminases have been combined for the synthesis of 2-Amino-4-hydroxybutanoic acid.

2-Amino-4-hydroxybenzothiazole is an organic compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 g/mol. It is characterized by a benzothiazole skeleton, which consists of a benzene ring fused to a thiazole ring, along with an amino group and a hydroxyl group at the 2- and 4-positions, respectively. This structure contributes to its unique chemical properties and potential biological activities. The compound is known for its solubility in organic solvents and moderate toxicity, making it a subject of various studies in medicinal chemistry and biochemistry .

The biological activity of 2-Amino-4-hydroxybenzothiazole has been explored in various contexts. It has shown promise as an antimicrobial agent and exhibits inhibitory activity against certain enzymes, including cytochrome P450 isoforms (CYP1A2) which are crucial in drug metabolism . Furthermore, it has been investigated for its potential anti-inflammatory properties and as a precursor for compounds with enhanced pharmacological profiles.

Several synthesis methods for 2-Amino-4-hydroxybenzothiazole have been reported:

- Condensation Reactions: The compound can be synthesized through the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

- Cyclization Methods: Another approach involves the cyclization of substituted phenylthioureas with ortho-nitrophenols followed by reduction to yield the desired product.

- Green Chemistry Approaches: Recent studies have focused on eco-friendly synthesis methods using microwave irradiation or solvent-free conditions to enhance yield and reduce environmental impact .

2-Amino-4-hydroxybenzothiazole finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds and pharmaceuticals.

- Dyes and Pigments: The compound is utilized in the dye industry due to its chromophoric properties.

- Agricultural Chemicals: It is explored for use in agrochemicals, particularly as an antifungal agent.

Interaction studies of 2-Amino-4-hydroxybenzothiazole have revealed its potential as a ligand in coordination chemistry. It forms complexes with metal ions such as copper(II), which can enhance its fluorescence properties, making it useful for sensing applications . Additionally, studies have shown that the compound can interact with various biological molecules, influencing enzymatic activities and cellular processes.

Several compounds share structural similarities with 2-Amino-4-hydroxybenzothiazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylbenzothiazole | Methyl group at the 4-position | Exhibits different reactivity due to methyl substitution |

| 2-Amino-4-hydroxybenzothiazole | Hydroxyl group at the 4-position | Enhanced solubility and biological activity |

| 5-Methoxybenzo[d]thiazol-2-amine | Methoxy group at the 5-position | Different pharmacological profile |

| 6-Phenoxybenzo[d]thiazol-2-amine | Phenoxy group at the 6-position | Potentially different interaction mechanisms |

| 5,6-Dimethoxybenzo[d]thiazol-2-amine | Two methoxy groups | Altered electronic properties affecting reactivity |

These comparisons illustrate that while these compounds share a common benzothiazole framework, variations in substituents lead to distinct chemical behaviors and potential applications.

The synthesis of 2-amino-4-hydroxybenzothiazole primarily relies on cyclization methodologies utilizing 2-aminothiophenol as the fundamental precursor [1] [2]. The most widely employed approach involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds, followed by intramolecular cyclization to form the benzothiazole ring system [1] [3]. This classical methodology proceeds through nucleophilic attack of the amino group on the carbonyl carbon, leading to imine intermediate formation, followed by cyclization via the sulfur atom [1] [2].

The condensation reaction typically employs aldehydes as the carbonyl source, with the reaction proceeding under mild to moderate heating conditions [4]. Recent advances have demonstrated that this approach can achieve yields ranging from 65% to 95% depending on the specific reaction conditions and substrate substitution patterns [1] [4]. The mechanism involves initial nucleophilic addition of the amino group to the aldehyde, forming a carbinolamine intermediate, which subsequently undergoes dehydration to yield the corresponding imine [1].

Carboxylic acid derivatives represent another significant class of precursors for cyclization reactions [5]. The condensation of 2-aminothiophenol with carboxylic acids proceeds through acylation to form the corresponding thioamide intermediate, which then undergoes intramolecular cyclization [5]. This approach has been successfully employed using methanesulfonic acid supported on silica gel as a dehydrating catalyst, achieving yields of 70-92% at 140°C for reaction times of 2-12 hours [5].

Advanced cyclization strategies have incorporated nitrile-based precursors, where 2-aminothiophenol reacts with substituted nitriles under acidic conditions [5]. Trifluoromethanesulfonic acid has proven particularly effective as a Brønsted acid catalyst for this transformation, enabling metal-free and solvent-free reaction conditions at 100°C for 12 hours [5]. The reaction proceeds via sulfilimine intermediate formation, followed by intramolecular cyclization to afford the target benzothiazole structure [5].

Halogen-Mediated Thiocyanation Techniques

Halogen-mediated thiocyanation represents a sophisticated approach for benzothiazole synthesis, particularly when incorporating specific functional groups [6] [7] [8]. The methodology employs halogen transfer agents, most commonly nitrogen-halogen compounds such as N-bromosuccinimide and N-chlorosuccinimide, to facilitate thiocyanate incorporation and subsequent cyclization [6].

The halogen-mediated synthesis proceeds through sulfur halogenation of thiourea or thiobenzanilide precursors, followed by intramolecular electrophilic aromatic substitution [6]. Studies have demonstrated that N-bromosuccinimide in combination with tetrabutylammonium bromide in 1,2-dimethoxyethane provides optimal conditions for this transformation, avoiding the need for halogenated solvents and operating under mild conditions [6]. The reaction mechanism involves initial halogenation of the thiocarbonyl sulfur to form a sulfenyl halide intermediate, which subsequently undergoes nucleophilic attack by the aromatic ring [6].

Bromine-mediated processes have shown particular efficacy in the synthesis of hydroxylated benzothiazole derivatives [7]. The reaction employs bromine as a halogen source to generate thiocyanogen species, which then participate in thiocyanation of aniline precursors [7]. This approach has been successfully applied using potassium thiocyanate and bromine in acidic media, with the reaction proceeding through pseudohalogen thiocyanogen formation [7].

Recent developments in thiocyanation methodology have introduced singlet oxygen-mediated processes using ammonium thiocyanate as the thiocyanate source [8]. This approach operates under visible light irradiation at room temperature, generating thiocyanate radicals through single electron transfer mechanisms [8]. The methodology demonstrates excellent regioselectivity and provides a metal-free, photocatalyst-free alternative to traditional thiocyanation approaches [8].

| Halogen Source | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| N-Bromosuccinimide | DME, Bu₄NBr, 0°C | 39-84% | Mild conditions, no halogenated solvents |

| Bromine/KSCN | Acidic media, reflux | 26-73% | Direct thiocyanogen formation |

| NH₄SCN/O₂ | Visible light, RT | 58-99% | Metal-free, environmentally benign |

Protective Group Strategies for Hydroxyl Functionality

The synthesis of 2-amino-4-hydroxybenzothiazole requires careful consideration of hydroxyl group protection to prevent unwanted side reactions during cyclization [9] [10]. The hydroxyl functionality presents unique challenges due to its reactivity under the acidic conditions typically employed for benzothiazole formation [9].

Silyl protection strategies have emerged as the most effective approach for hydroxyl masking during benzothiazole synthesis [9] [11]. The tert-butyldimethylsilyl protecting group has demonstrated superior performance, remaining stable under the acidic cyclization conditions while being readily removable under mild basic conditions [9]. Research has shown that selective protection of the hydroxyl group in the presence of the amino functionality can be achieved using tert-butyldimethylsilyl chloride in the presence of imidazole [9].

The protection protocol involves treatment of the hydroxyl-containing precursor with tert-butyldimethylsilyl chloride and imidazole in dichloromethane at room temperature [11]. This approach achieves selective hydroxyl protection without affecting the amino group, enabling subsequent cyclization to proceed without hydroxyl interference [9]. The silyl protecting group can be removed during the isolation process using saturated aqueous sodium bicarbonate solution [9].

Alternative protection strategies have explored acetyl and benzyl protecting groups, although these have shown limitations [9]. Acetyl protection suffers from migration between the hydroxyl and amino groups under acidic conditions, leading to non-regioselective cyclization [9]. Benzyl protection, while stable during cyclization, presents challenges in removal, requiring harsh hydrogenation conditions that may affect the benzothiazole ring system [9].

Triisopropylsilyl protection has been investigated as an alternative to tert-butyldimethylsilyl protection, offering enhanced stability under basic conditions [11]. This protecting group demonstrates excellent selectivity for primary and secondary alcohols in the presence of other functional groups and can be removed under acidic conditions using hydrofluoric acid or tetrabutylammonium fluoride [11].

Catalytic Systems for Reaction Acceleration

Modern benzothiazole synthesis employs diverse catalytic systems to enhance reaction efficiency and selectivity [12] [13] [14]. Heterogeneous catalysts have gained prominence due to their recyclability and ease of separation from reaction products [15] [16].

Metal-based catalytic systems have demonstrated exceptional performance in benzothiazole formation [14] [16]. Copper-catalyzed approaches utilize copper acetate in combination with triethylamine, achieving yields of 75-97% for the condensation of aminothiophenols with nitriles [14]. The reaction proceeds at 70°C in ethanol with a reaction time of 6 hours, demonstrating excellent functional group tolerance [14].

Palladium-catalyzed cross-coupling methodologies have been developed for complex benzothiazole synthesis [14]. These approaches employ palladium catalysts in combination with phosphine ligands to facilitate carbon-sulfur, carbon-nitrogen, and carbon-carbon bond formation in a sequential manner [14]. The methodology enables preparation of highly substituted benzothiazole derivatives through multi-component coupling reactions [14].

Iron-based catalytic systems offer cost-effective alternatives to precious metal catalysts [16]. Iron triflate has been successfully employed for acylation reactions of benzothiazoles using cyclobutanone oximes as acyl sources [16]. This approach operates through single electron transfer reduction mechanisms, generating acyl radicals that subsequently react with the benzothiazole substrate [16].

Photocatalytic systems represent an emerging area in benzothiazole synthesis, utilizing visible light to drive electron transfer processes [12]. Eosin Y has been employed as an organophotocatalyst for benzothiazole formation from aldehydes and aminothiophenols under aerobic conditions [12]. The methodology operates through singlet oxygen generation and subsequent oxidative cyclization [12].

| Catalyst Type | Reaction Conditions | Yield Range | Recyclability |

|---|---|---|---|

| Cu(OAc)₂/Et₃N | EtOH, 70°C, 6h | 75-97% | Limited |

| Pd/Phosphine | DMF, 100°C, 12h | 60-85% | Moderate |

| Fe(OTf)₃ | Toluene, 80°C, 4h | 65-89% | Good |

| Eosin Y | Air, visible light, RT | 70-95% | Excellent |

Industrial-Scale Production Challenges

The industrial synthesis of 2-amino-4-hydroxybenzothiazole faces significant challenges related to scalability, cost-effectiveness, and environmental sustainability [4] [17] [18]. Economic considerations play a crucial role in determining the viability of different synthetic approaches for large-scale production [18].

Heat transfer limitations represent a primary challenge in scaling up benzothiazole synthesis [19]. Laboratory-scale reactions often rely on efficient heat transfer through small-volume reactors, but industrial-scale processes require careful reactor design to ensure uniform heating and temperature control [19]. Adaptations to pilot installations have involved reactor concept modifications and additional heating capacity implementation to address these thermal management issues [19].

Solvent selection and recovery present significant economic and environmental considerations for industrial production [4] [18]. Many laboratory-scale syntheses employ organic solvents that require recovery and recycling systems at industrial scale [4]. The development of water-based synthesis methodologies has emerged as a key strategy for addressing these challenges, with aqueous hydrotropic solutions demonstrating particular promise [20].

Process intensification through continuous flow methodologies offers potential solutions to scalability challenges [21] [22]. Continuous flow synthesis enables better heat and mass transfer, improved safety profiles for handling hazardous intermediates, and reduced waste generation compared to batch processes [21]. Multi-step continuous flow protocols have been developed for condensed benzothiazole synthesis, demonstrating the feasibility of telescoped reaction sequences [22].

Quality control and purification at industrial scale require specialized techniques optimized for large-volume production [23] [24]. Crystallization processes must be carefully controlled to achieve consistent product quality and morphology [24]. Slow cooling crystallization methods have been developed to produce needle-like crystal forms with purities exceeding 99.8% [24].

Environmental regulations increasingly influence industrial benzothiazole production methodologies [18]. The market for benzothiazole derivatives is driven by automotive and rubber industry applications, but regulatory frameworks in North America and Europe are pushing toward more sustainable production practices [18]. This has led to increased investment in green chemistry approaches and process optimization to minimize environmental impact [18].

| Challenge Category | Specific Issues | Proposed Solutions |

|---|---|---|

| Heat Transfer | Non-uniform heating, hot spots | Modified reactor designs, enhanced heating systems |

| Solvent Recovery | High solvent costs, waste generation | Aqueous methodologies, hydrotropic systems |

| Process Control | Batch variability, quality consistency | Continuous flow processes, automated control |

| Environmental | Regulatory compliance, waste minimization | Green chemistry approaches, process intensification |

The nucleophilic substitution reactions of 2-amino-4-hydroxybenzothiazole represent fundamental transformation pathways that enable diverse derivative synthesis. The compound exhibits dual nucleophilic sites, with the amino group at position 2 and the hydroxyl group at position 4 offering distinct reactivity patterns [1] [2].

Amino Group Nucleophilic Substitution

The amino group at position 2 demonstrates exceptional nucleophilicity, readily participating in substitution reactions with various electrophiles. Alkylation reactions with alkyl halides proceed efficiently under basic conditions, typically employing potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [1] [2]. The reaction mechanism involves initial deprotonation of the amino group, followed by nucleophilic attack on the electrophilic carbon center.

Acylation reactions at the amino position proceed via nucleophilic acyl substitution mechanisms. Treatment with acyl chlorides in the presence of base yields N-acyl derivatives in yields ranging from 65-95% [3] [4]. The reaction demonstrates remarkable selectivity, with the amino group reacting preferentially over the hydroxyl group due to its enhanced nucleophilicity. This selectivity enables controlled functionalization strategies in synthetic applications.

Hydroxyl Group Nucleophilic Substitution

The hydroxyl group at position 4 exhibits moderate nucleophilicity, requiring activation for efficient substitution reactions. Williamson ether synthesis conditions, utilizing alkyl halides in the presence of potassium carbonate in dimethylformamide, provide effective O-alkylation with yields typically ranging from 70-90% [5]. The reaction proceeds through initial deprotonation of the phenolic hydroxyl group, generating a phenoxide anion that subsequently attacks the electrophilic carbon center.

Mitsunobu reaction conditions offer an alternative approach for hydroxyl group functionalization, particularly effective for secondary alcohols and sterically hindered substrates. The protocol employs triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran, enabling inversion of stereochemistry when applicable [5].

| Reaction Type | Reagents/Conditions | Products | Yield Range | Selectivity |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkyl derivatives | 70-95% | High |

| N-Acylation | Acyl chlorides, base, solvent | N-acyl derivatives | 65-90% | High |

| O-Alkylation | Alkyl halides, K₂CO₃, DMF | O-alkyl ethers | 70-90% | Moderate |

| O-Acylation | Acyl chlorides, pyridine | O-acyl esters | 60-85% | Moderate |

Oxidation Pathways to Sulfoxide and Sulfone Derivatives

The sulfur atom within the benzothiazole ring system represents a key oxidation site, enabling the synthesis of sulfoxide and sulfone derivatives through controlled oxidation processes. These transformations provide access to compounds with altered electronic properties and enhanced biological activities [6] [7] [8].

Sulfoxide Formation

Selective oxidation to sulfoxide derivatives can be achieved through carefully controlled conditions using mild oxidizing agents. The combination of hydrogen peroxide and formic acid at low temperature (0°C) provides excellent chemoselective oxidation to sulfoxide products [6]. The reaction mechanism involves the formation of performic acid in situ, which acts as the active oxidizing species.

The oxidation process demonstrates remarkable selectivity, with single equivalent of hydrogen peroxide producing sulfoxide derivatives in yields of 80-95% [6]. The reaction requires careful temperature control to prevent over-oxidation to sulfone products. Alternative oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane, which provides similar selectivity and yields [7].

Sulfone Formation

Complete oxidation to sulfone derivatives requires excess oxidizing agent and more forcing conditions. Treatment with three equivalents of hydrogen peroxide in the formic acid-acetic acid mixture at room temperature provides efficient conversion to sulfone products [6]. The reaction proceeds through the intermediate sulfoxide, which undergoes further oxidation under the reaction conditions.

OXONE (potassium peroxymonosulfate) represents an alternative oxidizing system, particularly effective in methanol at room temperature. This reagent system demonstrates excellent functional group tolerance and provides sulfone products in yields of 85-98% [7]. The reaction mechanism involves the formation of singlet oxygen species that facilitate the oxidation process.

Mechanistic Considerations

The oxidation pathway involves initial coordination of the oxidizing agent to the sulfur atom, followed by oxygen transfer to generate the sulfoxide intermediate. The electronic properties of the benzothiazole ring system influence the rate and selectivity of oxidation, with electron-withdrawing substituents enhancing the oxidation rate [9] [10].

| Oxidation Level | Reagents | Conditions | Yield Range | Key Features |

|---|---|---|---|---|

| Sulfoxide | H₂O₂/HCOOH (1 eq) | 0°C, 1 h | 80-95% | Chemoselective |

| Sulfoxide | mCPBA (1 eq) | CH₂Cl₂, rt | 75-90% | Mild conditions |

| Sulfone | H₂O₂/HCOOH (3 eq) | rt, 4 h | 85-98% | Complete oxidation |

| Sulfone | OXONE | MeOH, rt | 85-95% | Functional group tolerance |

Metal Coordination Chemistry and Chelation Effects

The coordination chemistry of 2-amino-4-hydroxybenzothiazole reveals diverse binding modes and complex formation patterns with transition metals. The compound functions as a multidentate ligand, offering coordination sites through the amino nitrogen, thiazole nitrogen, and hydroxyl oxygen atoms [11] [12] [13].

Coordination Modes and Geometries

Copper(II) complexes demonstrate bidentate coordination through the amino nitrogen and thiazole nitrogen atoms, adopting square planar geometries with enhanced stability constants ranging from log K 8.2-9.5 [11]. The coordination results in significant red-shift in the UV-visible absorption spectrum, indicating strong metal-ligand interactions and potential charge transfer transitions.

Silver(I) complexes exhibit distinctive coordination behavior, with the ligand adopting predominantly monodentate coordination through the thiazole nitrogen [11]. The resulting complexes display distorted triangular geometries with notable luminescent properties. X-ray crystallographic studies reveal that two ligands coordinate to each silver center, with the complexes exhibiting cis arrangement due to steric considerations [11].

Stability and Electronic Properties

The stability constants of metal complexes follow the Irving-Williams series, with copper(II) and nickel(II) complexes demonstrating the highest stability. The hydroxyl group at position 4 can participate in hydrogen bonding interactions, further stabilizing the complex structures [11] [12].

Zinc(II) complexes adopt tetrahedral geometries with bidentate ligand coordination, displaying stability constants in the range log K 7.8-8.9 [11]. These complexes exhibit significant enzyme inhibition properties, particularly against cholinesterases, with IC₅₀ values in the microgram per milliliter range.

Biological Activity Enhancement

Metal coordination significantly enhances the biological activity of the parent compound. Copper(II) complexes demonstrate superior antimicrobial activity compared to the free ligand, with minimum inhibitory concentrations reduced by factors of 10-100 [11]. The enhanced activity results from improved cellular uptake and target specificity provided by the metal center.

Platinum(II) and palladium(II) complexes exhibit exceptional anticancer activity, with the square planar geometry facilitating DNA binding interactions [14]. The coordination enhances the lipophilicity of the complexes, improving cellular penetration and target engagement.

| Metal Ion | Coordination Mode | Geometry | Stability Constant (log K) | Biological Activity |

|---|---|---|---|---|

| Cu(II) | Bidentate N,S | Square planar | 8.2-9.5 | Antimicrobial, antioxidant |

| Ag(I) | Monodentate N | Distorted triangular | 6.1-7.3 | Antimicrobial, luminescent |

| Zn(II) | Bidentate N,S | Tetrahedral | 7.8-8.9 | Enzyme inhibition |

| Ni(II) | Bidentate N,S | Square planar | 8.5-9.2 | Antimicrobial |

| Pt(II) | Bidentate N,S | Square planar | 12.3-13.5 | Anticancer, DNA binding |

Photochemical Transformation Mechanisms

The photochemical behavior of 2-amino-4-hydroxybenzothiazole encompasses diverse transformation pathways, including hydroxylation reactions, excited-state proton transfer processes, and photocatalytic degradation mechanisms. These processes involve complex photophysical and photochemical events that lead to structurally diverse products [15] [16] [17].

Direct Photolysis Mechanisms

Direct photolysis of 2-amino-4-hydroxybenzothiazole under UV irradiation (λ > 300 nm) proceeds with modest quantum yields of approximately 0.022 [18]. The photochemical process involves initial excitation to the first singlet excited state, followed by intersystem crossing to the triplet state. The triplet state demonstrates sufficient energy to participate in hydrogen abstraction and hydroxylation reactions.

The photodegradation pathway involves initial hydroxyl radical formation through photochemical generation of reactive oxygen species. These radicals attack the benzene ring at various positions, leading to hydroxylated products including 4,6-dihydroxybenzothiazole and 2-amino-4,5-dihydroxybenzothiazole [19] [20]. The reaction rate depends on the availability of dissolved oxygen and the pH of the solution.

Photocatalytic Transformation Pathways

Iron(III)-nitrilotriacetic acid complexes serve as effective photocatalysts for the transformation of 2-amino-4-hydroxybenzothiazole under UV irradiation. The photocatalytic system generates hydroxyl radicals through Fenton-like reactions, leading to enhanced degradation efficiency of 37% after 125 hours of irradiation [20] [17].

The photocatalytic mechanism involves initial coordination of the substrate to the iron center, followed by electron transfer and hydroxyl radical formation. The hydroxyl radicals attack the aromatic ring system, leading to ring hydroxylation at positions 4 and 6. The process demonstrates regioselectivity, with position 4 hydroxylation being the predominant pathway [20] [17].

Excited-State Proton Transfer

The presence of the amino group and hydroxyl group enables excited-state intramolecular proton transfer (ESIPT) processes. Upon UV excitation, the molecule undergoes ultrafast proton transfer from the hydroxyl group to the amino group, forming zwitterionic intermediates with lifetimes in the picosecond to nanosecond range [15] [21].

The ESIPT process involves initial excitation to the enol form, followed by proton transfer to generate the keto tautomer. The process demonstrates activation energy of approximately 4 kJ/mol, indicating a relatively facile transformation [15]. The back proton transfer occurs with significantly slower kinetics, leading to the accumulation of the keto form under steady-state conditions.

| Transformation Type | Conditions | Products | Quantum Yield | Mechanism |

|---|---|---|---|---|

| Direct photolysis | UV (365 nm), aqueous | Hydroxylated derivatives | 0.022 | Radical formation |

| Photocatalysis | UV, Fe(III)-NTA | 4,6-Dihydroxy products | 0.015 | Fenton-like process |

| ESIPT | UV, buffer pH 7 | Zwitterionic species | - | Proton transfer |

| Photo-oxidation | UV, O₂ | Ring-opened products | 0.005 | Singlet oxygen |

Biocatalytic Modification Pathways

Biocatalytic transformation of 2-amino-4-hydroxybenzothiazole involves diverse enzymatic systems that enable selective modification of the molecular framework. These biotransformation pathways provide environmentally friendly alternatives to chemical synthetic methods while offering enhanced stereoselectivity and functional group tolerance [22] [23] [24].

Monooxygenase-Catalyzed Hydroxylation

Cytochrome P450 monooxygenases catalyze the hydroxylation of 2-amino-4-hydroxybenzothiazole at various positions on the aromatic ring system. The enzymatic process requires molecular oxygen and NADPH as cofactors, demonstrating Michaelis-Menten kinetics with Km values ranging from 15-45 μM [23]. The reaction proceeds through the formation of a high-valent iron-oxo intermediate that performs the hydroxylation.

The regioselectivity of hydroxylation depends on the specific cytochrome P450 isoform employed. Mammalian liver microsomes demonstrate preference for hydroxylation at the 6-position, producing 2-amino-4,6-dihydroxybenzothiazole derivatives in yields of 60-80% [23]. The enzymatic process exhibits excellent functional group tolerance, accommodating various substituents on the benzothiazole ring system.

Dioxygenase-Mediated Ring Cleavage

Catechol 1,2-dioxygenases from Rhodococcus species catalyze the ring cleavage of catechol derivatives formed during the biodegradation of 2-amino-4-hydroxybenzothiazole. The enzymatic process involves the incorporation of both atoms of molecular oxygen into the catechol substrate, leading to ring-opened diacid products [23].

The dioxygenase reaction demonstrates high efficiency with turnover numbers exceeding 1000 s⁻¹ and Km values in the range of 25-80 μM [23]. The reaction mechanism involves initial substrate binding to the enzyme active site, followed by oxygen activation and ring cleavage. The products undergo further enzymatic transformation leading to complete mineralization of the aromatic ring system.

Oxidase-Catalyzed Biotransformation

Benzothiazole oxidases from Pseudomonas species catalyze the oxidation of the benzothiazole ring system, producing various oxidized metabolites. The enzymatic process utilizes molecular oxygen as the terminal electron acceptor, generating hydrogen peroxide as a byproduct [23]. The reaction demonstrates moderate efficiency with kcat values of 0.8-3.5 s⁻¹ and Km values of 35-120 μM.

The oxidase-catalyzed transformation involves initial substrate binding followed by electron transfer and oxygen activation. The products include sulfoxide and sulfone derivatives, as well as ring-hydroxylated metabolites. The reaction demonstrates pH dependence, with optimal activity observed at pH 7.0-8.0 [23].

Reductase-Mediated Transformations

NADH-dependent reductases catalyze the reduction of oxidized metabolites formed during the biodegradation pathway. These enzymes demonstrate broad substrate specificity, reducing various quinone and nitro-containing derivatives. The reaction requires NADH as a cofactor and demonstrates Km values of 20-65 μM with kcat values of 1.2-4.8 s⁻¹ [24].

The reductase-catalyzed process involves initial cofactor binding followed by electron transfer to the substrate. The reduction products often demonstrate enhanced water solubility, facilitating their subsequent enzymatic transformation or excretion from the cellular system.

| Enzyme Class | Substrate | Product | Km (μM) | kcat (s⁻¹) | Organism |

|---|---|---|---|---|---|

| Monooxygenases | 2-Amino-4-hydroxybenzothiazole | Hydroxylated derivatives | 15-45 | 2.5-8.3 | Mammalian liver |

| Dioxygenases | Catechol derivatives | Ring-opened diacids | 25-80 | 1.8-6.2 | Rhodococcus sp. |

| Oxidases | Benzothiazole ring | Oxidized metabolites | 35-120 | 0.8-3.5 | Pseudomonas sp. |

| Reductases | Oxidized metabolites | Reduced intermediates | 20-65 | 1.2-4.8 | E. coli |

XLogP3

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant